BENGHE Foundational & Exploratory

Check Availability & Pricing

EW-7195: A Technical Guide to a Potent ALK5
Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EW-7195

Cat. No.: B8240650

For Researchers, Scientists, and Drug Development Professionals

Abstract

EW-7195 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5),
also known as the transforming growth factor-beta type | receptor (TGFBRI). By targeting
ALK5, EW-7195 effectively abrogates TGF--mediated signaling pathways implicated in cancer
progression, particularly in epithelial-to-mesenchymal transition (EMT) and metastasis. This
technical guide provides a comprehensive overview of EW-7195, including its target profile,
mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative
data are presented to support further research and development of this compound.

Core Target and Mechanism of Action

The primary molecular target of EW-7195 is the Activin-like kinase 5 (ALK5), a serine/threonine
kinase receptor for transforming growth factor-beta (TGF-f3). EW-7195 exhibits high potency
and selectivity for ALK5.[1][2][3][4][5] The binding of TGF-f3 to its type Il receptor (TRRII)
induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates
downstream signaling primarily through the phosphorylation of SMAD2 and SMAD?3.
Phosphorylated SMAD2/3 forms a complex with SMADA4, which translocates to the nucleus and
regulates the transcription of target genes involved in cellular processes such as proliferation,
differentiation, and epithelial-to-mesenchymal transition (EMT).
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EW-7195 acts as an ATP-competitive inhibitor of the ALK5 kinase domain, thereby preventing
the phosphorylation of SMAD2 and SMAD3.[3] This blockade of SMAD signaling is the
principal mechanism by which EW-7195 exerts its anti-cancer effects, including the inhibition of
EMT and metastasis.[1][3]
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Caption: TGF- signaling pathway and the inhibitory action of EW-7195 on ALK5.

Quantitative Data

The inhibitory activity and preclinical efficacy of EW-7195 have been quantified in various

assays.
Parameter Target Value Assay Type Reference
IC50 ALKS5 (TGFBR1) 4.83 nM Kinase Assay [31141[5]
Selectivity ALKS5 vs. p38a >300-fold Kinase Assay [4][5]
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Table 2: Preclinical Efficacy of EW-7195 in Breast Cancer
Maodels

Model System Dosing Regimen Effect Reference

4T1 Orthotopic

40 mg/kg, i.p., Inhibition of lung
Xenograft (Balb/c _ [5]
) 3x/week metastasis
mice)
MMTV/cNeu 40 mg/kg, i.p., Inhibition of lung 5]
Transgenic Mice 3x/week metastasis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALKS5 Kinase Assay

Objective: To determine the in vitro inhibitory activity of EW-7195 against ALKS5.
Methodology:
o Aradiometric protein kinase assay is performed using recombinant human ALK5.

e The assay buffer contains 25 mM HEPES (pH 7.4), 10 mM MgCI2, 2 mM MnCI2, 1 mM DTT,
and 0.1 mg/ml BSA.

o EW-7195 is serially diluted in DMSO and pre-incubated with the ALK5 enzyme.

e The kinase reaction is initiated by the addition of [y-33P]ATP and a suitable substrate (e.g.,
recombinant SMAD?2).

e The reaction is allowed to proceed at 30°C for a specified time and is then stopped by the
addition of phosphoric acid.

e The phosphorylated substrate is captured on a filter membrane, and the radioactivity is
measured using a scintillation counter.

e |IC50 values are calculated by fitting the data to a four-parameter logistic equation.
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Cell-Based SMAD Phosphorylation Assay

Objective: To assess the effect of EW-7195 on TGF-B-induced SMAD2 phosphorylation in cells.

Methodology:

Mammary epithelial cells (e.g., NMuMG or 4T1) are seeded in 96-well plates and allowed to
adhere overnight.

e Cells are serum-starved for 2-4 hours prior to treatment.
o Cells are pre-incubated with various concentrations of EW-7195 for 1-2 hours.

o TGF-B1 is added to the media to a final concentration of 2-5 ng/mL to stimulate SMAD2
phosphorylation.

o After a 1-hour incubation with TGF-1, the cells are lysed.

e The levels of phosphorylated SMAD2 and total SMAD2 in the cell lysates are determined by
Western blotting or a sandwich ELISA using specific antibodies.

e The ratio of phosphorylated SMAD?2 to total SMAD?2 is calculated to determine the inhibitory
effect of EW-7195.

In Vivo Breast Cancer Metastasis Model

Objective: To evaluate the in vivo efficacy of EW-7195 in inhibiting breast cancer metastasis.
Methodology (4T1 Orthotopic Xenograft Model):
o Female Balb/c mice (6-8 weeks old) are used.

e 4T1 murine breast cancer cells (5 x 1074 cells in 50 pL PBS) are injected into the mammary
fat pad.

e When primary tumors become palpable, mice are randomized into vehicle control and EW-
7195 treatment groups.
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o EW-7195 is administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg, three times
a week.[5]

» The primary tumor is surgically resected after a specified period to allow for the development
of distant metastases.

o After 2-3 weeks of continued treatment post-surgery, mice are euthanized, and the lungs are
harvested.

e The number of metastatic nodules on the lung surface is counted under a dissecting
microscope.

e Lungs can also be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for
histological confirmation of metastases.

Experimental Workflow Diagram
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Caption: A representative experimental workflow for the preclinical evaluation of EW-7195.

Summary and Future Directions
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EW-7195 is a well-characterized, potent, and selective inhibitor of ALK5 with demonstrated
preclinical activity in suppressing breast cancer metastasis. Its mechanism of action through
the inhibition of the TGF-B/SMAD signaling pathway is well-defined. The data and protocols
presented in this guide provide a solid foundation for further investigation into the therapeutic
potential of EW-7195. Future studies could explore its efficacy in other TGF-[3-driven diseases,
such as fibrosis and other types of cancer. Additionally, combination studies with other anti-
cancer agents may reveal synergistic effects and provide new avenues for clinical
development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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